Technical Guide: Properties and Applications of Boc-NH-PEG3-Sulfonic Acid
Technical Guide: Properties and Applications of Boc-NH-PEG3-Sulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-NH-PEG3-sulfonic acid is a heterobifunctional linker molecule widely utilized in bioconjugation, drug delivery, and the development of advanced therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[][2] This molecule features a tert-butyloxycarbonyl (Boc) protected amine, a hydrophilic triethylene glycol (PEG3) spacer, and a terminal sulfonic acid group.[3] The Boc protecting group provides a stable yet readily cleavable handle for sequential conjugation, while the PEG spacer enhances aqueous solubility and can reduce non-specific binding of the conjugated molecule.[4][5] The sulfonic acid moiety offers a versatile functional group for various chemical transformations.[6] This guide provides a comprehensive overview of the chemical and physical properties of Boc-NH-PEG3-sulfonic acid, detailed experimental protocols for its use, and its applications in modern drug development.
Physicochemical Properties
The properties of Boc-NH-PEG3-sulfonic acid are summarized in the tables below. It is important to note that while some data is specific to this molecule, other values are estimated based on structurally similar compounds due to the limited availability of specific experimental data.
Table 1: General Properties of Boc-NH-PEG3-Sulfonic Acid
| Property | Value | Source |
| Chemical Name | tert-butyl (2-(2-(2-(sulfoxy)ethoxy)ethoxy)ethyl)carbamate | N/A |
| Synonyms | t-Boc-N-amido-PEG3-sulfonic acid | N/A |
| CAS Number | 1817735-32-2 | N/A |
| Molecular Formula | C13H27NO8S | N/A |
| Molecular Weight | 357.42 g/mol | N/A |
| Appearance | White to off-white solid or viscous oil | [7] |
| Purity | Typically ≥95% | N/A |
| Storage | Store at -20°C, desiccated and protected from light | [7] |
Table 2: Estimated Physicochemical Data
| Property | Estimated Value | Basis for Estimation |
| pKa (Sulfonic Acid) | < 2 | Sulfonic acids are strong acids.[6] |
| Solubility | ||
| Water | High | The PEG3 chain and sulfonic acid group confer hydrophilicity.[3] |
| Methanol | Soluble | PEGs are generally soluble in methanol.[8] |
| Dichloromethane | Soluble | PEGs are generally soluble in dichloromethane.[8] |
| Dimethylformamide | Soluble | PEGs are generally soluble in DMF.[9] |
| Dimethyl Sulfoxide | Soluble | PEGs are generally soluble in DMSO.[9] |
| Ether | Insoluble | PEGs are generally insoluble in ether.[7] |
| ¹H NMR Chemical Shifts (CDCl₃) | Based on spectra of similar Boc-protected PEG compounds.[10] | |
| δ (ppm) | ~1.45 (s, 9H, -C(CH₃)₃) | |
| ~3.30-3.40 (m, 2H, -CH₂-NHBoc) | ||
| ~3.50-3.70 (m, 8H, -O-CH₂-CH₂-O-) | ||
| ~4.00-4.20 (t, 2H, -CH₂-SO₃H) | ||
| ~5.00 (br s, 1H, -NH-) |
Chemical Reactivity and Applications
Boc-NH-PEG3-sulfonic acid is a versatile linker due to its orthogonal reactive groups.
-
Boc-Protected Amine: The Boc group is stable under a wide range of conditions but can be efficiently removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to reveal a primary amine.[11] This amine can then be coupled to carboxylic acids, activated esters (e.g., NHS esters), or other electrophiles to form stable amide bonds.[12] This stepwise approach is fundamental in the synthesis of complex bioconjugates.[5]
-
Sulfonic Acid Group: The sulfonic acid is a strong acid and is typically deprotonated at physiological pH.[6] It can undergo reactions such as esterification, halogenation, and displacement.[3] This functionality can be used to modulate the overall charge and solubility of the final conjugate or to introduce specific functionalities.[13]
-
PEG Spacer: The triethylene glycol spacer enhances the aqueous solubility of the molecule and its conjugates, which is highly beneficial for biological applications.[4] It also provides a flexible linker arm, which can be crucial for maintaining the biological activity of the conjugated molecules by minimizing steric hindrance.[14]
Primary Applications:
-
PROTACs: As a linker to connect a target protein binder and an E3 ligase ligand.[]
-
ADCs: To conjugate a cytotoxic drug to a monoclonal antibody.[4]
-
PEGylation: To improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins and peptides.[14]
-
Surface Modification: To functionalize surfaces of nanoparticles or biomaterials to enhance their biocompatibility and reduce non-specific protein adsorption.[6]
Experimental Protocols
The following are detailed protocols for the key reactions involving Boc-NH-PEG3-sulfonic acid.
Boc Deprotection
This protocol describes the removal of the Boc protecting group to expose the primary amine.
Materials:
-
Boc-NH-PEG3-sulfonic acid
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) or LC-MS for reaction monitoring
Procedure:
-
Dissolve Boc-NH-PEG3-sulfonic acid in anhydrous DCM (e.g., 10 mg/mL).
-
Add an equal volume of TFA to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours.[11]
-
Monitor the deprotection reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3 x 10 mL).
-
The resulting deprotected amine (as a TFA salt) can be used directly in the next step or neutralized by dissolving the residue in DCM and washing with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
Amide Coupling via EDC/NHS Chemistry
This protocol describes the conjugation of the deprotected amine of H2N-PEG3-sulfonic acid to a carboxyl-containing molecule.
Materials:
-
Deprotected H2N-PEG3-sulfonic acid (from Protocol 4.1)
-
Carboxyl-containing molecule of interest
-
Anhydrous Dimethylformamide (DMF)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Diisopropylethylamine (DIPEA)
-
High-Performance Liquid Chromatography (HPLC) for purification
Procedure:
-
Dissolve the carboxyl-containing molecule (1 equivalent) and NHS (1.2 equivalents) in anhydrous DMF.[15]
-
Add EDC (1.2 equivalents) to the solution and stir at room temperature for 1-2 hours to activate the carboxylic acid by forming an NHS ester.[16]
-
In a separate flask, dissolve the deprotected H2N-PEG3-sulfonic acid (1 equivalent) in anhydrous DMF and add DIPEA (3 equivalents) to neutralize the TFA salt and basify the reaction.
-
Add the activated NHS ester solution to the amine solution and stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the conjugate by preparative reverse-phase HPLC.
Characterization
The successful synthesis and conjugation of Boc-NH-PEG3-sulfonic acid derivatives should be confirmed by appropriate analytical techniques.
-
¹H NMR Spectroscopy: To confirm the presence or absence of the Boc protecting group (singlet around 1.45 ppm) and the integrity of the PEG backbone.
-
Mass Spectrometry (MS): To verify the molecular weight of the starting materials, intermediates, and the final product.[17] Electrospray ionization (ESI) is a suitable technique.[18]
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compounds and to purify the final conjugate.[] Reversed-phase or size-exclusion chromatography can be employed.[20]
Conclusion
Boc-NH-PEG3-sulfonic acid is a valuable and versatile heterobifunctional linker for researchers in drug development and bioconjugation. Its well-defined structure, featuring a cleavable Boc-protected amine, a hydrophilicity-enhancing PEG spacer, and a reactive sulfonic acid group, allows for the controlled and sequential synthesis of complex biomolecular constructs. The experimental protocols provided in this guide offer a solid foundation for the successful application of this reagent in various research and development endeavors. As with any chemical synthesis, reaction conditions may require optimization for specific substrates.
References
- 2. purepeg.com [purepeg.com]
- 3. t-Boc-N-amido-PEG3-sulfonic acid - Creative Biolabs [creative-biolabs.com]
- 4. What are PEG Linkers? | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. peg sulfonic acid, sulfonic acid linker(Reagent) | AxisPharm [axispharm.com]
- 7. creativepegworks.com [creativepegworks.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. peptide.com [peptide.com]
- 12. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 13. precisepeg.com [precisepeg.com]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. enovatia.com [enovatia.com]
- 18. Sequencing of sulfonic acid derivatized peptides by electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. analysis of PEG - Chromatography Forum [chromforum.org]

